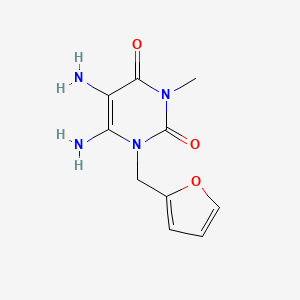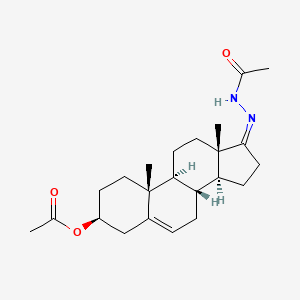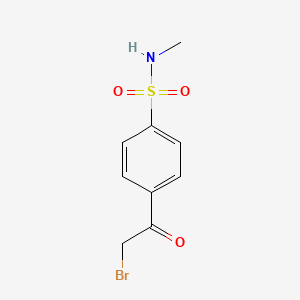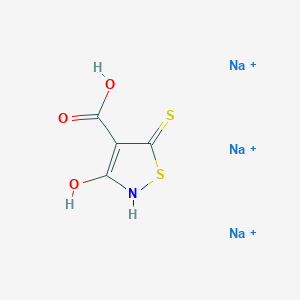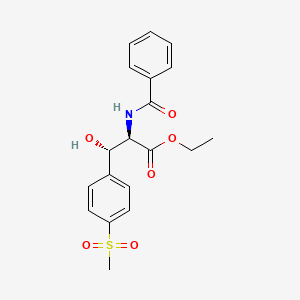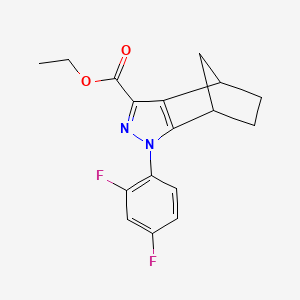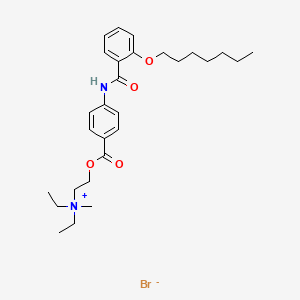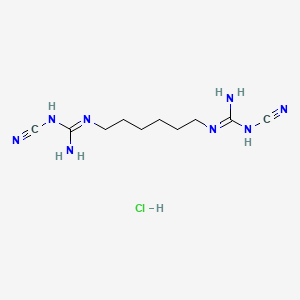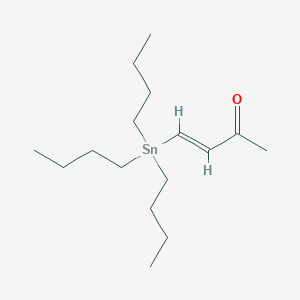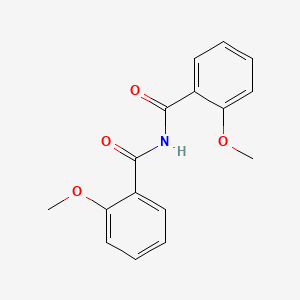
Di-o-anisamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-o-anisamide is an organic compound that belongs to the class of amides. It is characterized by the presence of two anisamide groups, which are derivatives of anisole. Anisamide itself is known for its applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-o-anisamide typically involves the reaction of anisole with an appropriate amine under specific conditions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and optimized reaction conditions ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Di-o-anisamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Di-o-anisamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of di-o-anisamide involves its interaction with specific molecular targets, such as the sigma receptor. This receptor is overexpressed in certain cancer cells, making this compound a promising candidate for targeted drug delivery. The compound binds to the sigma receptor, facilitating the internalization of therapeutic agents into the cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisamide: A simpler derivative of anisole, used in similar applications but with different binding affinities.
N-octyl-N, O-maleoyl-O-phosphoryl chitosan: Another compound that targets the sigma receptor, used in drug delivery systems.
Uniqueness
Di-o-anisamide stands out due to its dual anisamide groups, which enhance its binding affinity and specificity for the sigma receptor. This makes it particularly effective in targeted drug delivery applications, offering advantages over simpler anisamide derivatives .
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-methoxy-N-(2-methoxybenzoyl)benzamide |
InChI |
InChI=1S/C16H15NO4/c1-20-13-9-5-3-7-11(13)15(18)17-16(19)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18,19) |
Clé InChI |
KBRHWMNUDGEAMV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


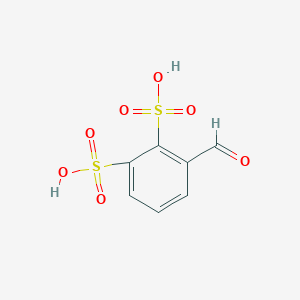

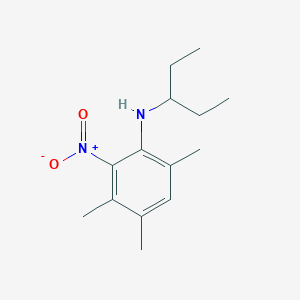
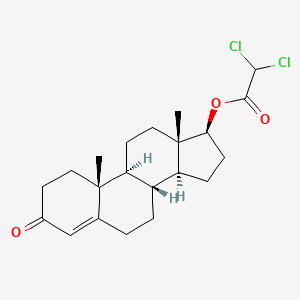
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
